molecular formula C20H17ClN2O3 B2607523 6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one CAS No. 923220-67-1

6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2607523
CAS RN: 923220-67-1
M. Wt: 368.82
InChI Key: KXIHPKQLBUVBGV-UHFFFAOYSA-N
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Description

6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one, also known as NPC1161B, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Catalytic Applications

  • A novel method utilizing silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for synthesizing a series of chromen derivatives, including structures similar to 6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one, highlights a cleaner, high-yield, and time-efficient synthetic route. This approach underscores the versatility of chromene derivatives in chemical synthesis, paving the way for their application in various scientific fields (Ghashang, Mansoor, & Aswin, 2015).

Structural and Spectroscopic Analysis

  • Detailed molecular docking, Hirshfeld surface, structural, spectroscopic, electronic, and non-linear optical analyses of a compound closely related to 6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one have been conducted. These studies provide a comprehensive understanding of the molecular properties, potentially guiding the design of new materials and pharmaceuticals with improved performance (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Antimicrobial and Anticancer Potential

  • The synthesis of novel chromen-2-one derivatives with potential anticancer activity has been reported. These compounds were evaluated against various cancer cell lines, highlighting the therapeutic potential of chromene derivatives in oncology. This area of research is crucial for the development of new anticancer agents, showcasing the broader application of 6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one and its analogues (Ambati et al., 2017).

Environmental Applications

  • Research on the photocatalytic degradation of atrazine using TiO2 highlights the environmental application of related chromene compounds. Although the study primarily focuses on atrazine, it underlines the potential of chromene derivatives in environmental remediation, particularly in the degradation of hazardous substances (Parra, Stanca, Guasaquillo, & Thampi, 2004).

properties

IUPAC Name

6-chloro-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c21-15-6-7-18-14(12-15)13-17(20(25)26-18)19(24)23-10-8-22(9-11-23)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIHPKQLBUVBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

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